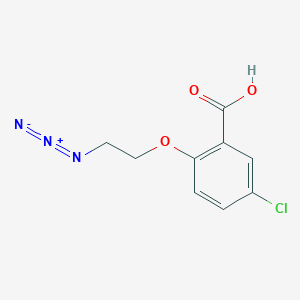

2-(2-叠氮乙氧基)-5-氯苯甲酸

描述

“2-(2-Azidoethoxy)ethanol” is a PEG linker containing an azide group and a terminal hydroxyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .

Synthesis Analysis

In one study, "4-Azido-L-phenylalanine (AzF, CAS: 33173-53-4, Santa Cruz Biotechnology) and (S)-2-amino-6-[(2-azidoethoxy)carbonylamino]hexanoic acid (AzeoK, CAS: 1994331-17-7, Iris Biotech) were prepared as 100 mM stock solutions in 200 mM NaOH and 15% DMSO" .

Molecular Structure Analysis

The molecular formula of “(2-(2-azidoethoxy)ethoxy)acetic acid” is C6H11N3O4 with an average mass of 189.169 Da and a monoisotopic mass of 189.074951 Da .

Chemical Reactions Analysis

The copper-catalyzed azide–alkyne cycloaddition (CuAAC) is a classic bioorthogonal reaction routinely used to modify azides or alkynes that have been introduced into biomolecules .

科学研究应用

合成和生产

- 合成方法:2-氯苯甲酸用于合成各种化合物,包括作为双氯芬酸钠生产的中间体。研究 (Bushuiev、Halstian 和 Kotova,2020 年) 探索了用臭氧液相氧化 2-氯甲苯以生产 2-氯苯甲酸,突出了合成方法的进步。

环境和生物降解研究

- 生物降解:研究 (Kafilzadeh 等人,2012 年) 辨识出能够降解 2-氯苯甲酸的细菌,这是受污染环境生物修复的重要一步。

制药和化学应用

- 抗病毒化合物:研究 (Chen 等人,2010 年) 从 4-氯苯甲酸开始合成 5-(4-氯苯基)-1,3,4-噻二唑磺酰胺,表明在开发抗病毒药物方面具有潜在应用。

- 药物合成:研究 (Baqi 和 Müller,2007 年) 从 5-硝基-2-氯苯甲酸合成 N-取代的 5-硝基邻氨基苯甲酸衍生物,证明了氯苯甲酸在药物化合物开发中的相关性。

材料科学和纳米技术

- 有机-无机杂化材料:研究 (Yan 和 Wang,2007 年) 修改 2-氯苯甲酸以创建分子级杂化物,展示了在材料科学中的应用。

环境监测和修复

- 光催化水净化:研究 (D'Oliveira 等人,1993 年) 使用光催化降解氯苯甲酸,突出了 2-氯苯甲酸在环境修复技术中的应用。

作用机制

Target of Action

Compounds with azido groups are often used in click chemistry, a type of chemical reaction designed for bioconjugation . They can be used to modify other molecules, such as proteins or drugs, to alter their function or targeting .

Mode of Action

The azido group can react with other functional groups, such as alkynes or phosphines, in a click reaction . This reaction is highly selective, efficient, and biocompatible, making it useful for modifying biological molecules .

Biochemical Pathways

The exact pathways affected would depend on the molecule that “2-(2-Azidoethoxy)-5-chlorobenzoic acid” is conjugated to. For example, if it’s attached to a drug, it could potentially alter the drug’s distribution or activity within the body .

Pharmacokinetics

Again, this would depend on the specific molecule that “2-(2-Azidoethoxy)-5-chlorobenzoic acid” is attached to. In general, adding a PEG (polyethylene glycol) group to a drug can improve its solubility, stability, and half-life .

Result of Action

The result of the action of “2-(2-Azidoethoxy)-5-chlorobenzoic acid” would depend on its specific use. In the context of drug delivery, it could potentially enhance the efficacy of the drug it’s attached to .

Action Environment

The action of “2-(2-Azidoethoxy)-5-chlorobenzoic acid” could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors could affect the efficiency of the click reaction and the stability of the resulting product .

安全和危害

For “2-(2-Azidoethoxy)ethanol”, it is classified as a self-reactive substance and mixture, Type A Aspiration hazard, Category 1 Skin irritation, Category 2 Specific target organ toxicity – single exposure, Category 3 Reproductive toxicity, Category 2 Specific target organ toxicity – repeated exposure, Category 2 .

未来方向

属性

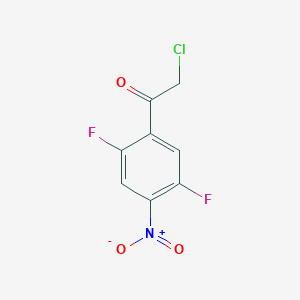

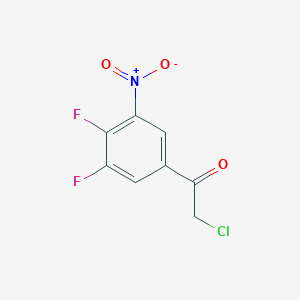

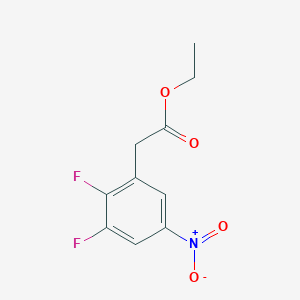

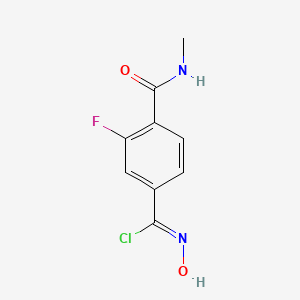

IUPAC Name |

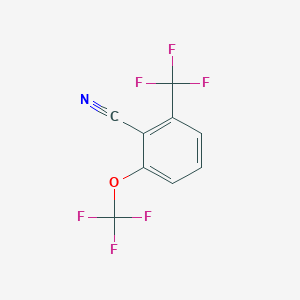

2-(2-azidoethoxy)-5-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O3/c10-6-1-2-8(7(5-6)9(14)15)16-4-3-12-13-11/h1-2,5H,3-4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTKMNRAXCWMFAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)O)OCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl thieno[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B1413129.png)